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Cat. No.: B072240 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Tetraethylurea (TEU), a tetra-substituted urea derivative, is a valuable and versatile building

block in modern organic synthesis. Its unique structural features and reactivity allow it to serve

as a precursor for a variety of important chemical entities, most notably guanidinium salts,

which have widespread applications as phase-transfer catalysts, ionic liquids, and in the

synthesis of biologically active molecules. This document provides detailed application notes

and experimental protocols for the use of tetraethylurea in the synthesis of

hexaethylguanidinium chloride, a key transformation highlighting its utility as a synthetic

building block.

Physicochemical Properties of Tetraethylurea
A clear understanding of the physical and chemical properties of tetraethylurea is essential for

its effective use in synthesis.
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Property Value Reference

CAS Number 1187-03-7 [1]

Molecular Formula C₉H₂₀N₂O [1]

Molecular Weight 172.27 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point 211-213 °C [2]

Density 0.907 g/mL at 20 °C [2]

Application: Synthesis of Hexaethylguanidinium
Chloride
One of the most significant applications of tetraethylurea as a building block is in the synthesis

of hexa-substituted guanidinium salts. These compounds are known for their exceptional

stability and utility as phase-transfer catalysts in a variety of organic reactions. The synthesis of

hexaethylguanidinium chloride from tetraethylurea proceeds through a two-step sequence

involving the formation of a reactive intermediate, N,N,N',N'-tetraethylchloroformamidinium

chloride, often referred to as a Vilsmeier-type salt.[3]

Reaction Scheme:
The overall transformation can be depicted as follows:

Tetraethylurea N,N,N',N'-Tetraethyl-
chloroformamidinium chloride

+ Phosgene or
POCl₃/Oxalyl Chloride Hexaethylguanidinium

chloride
+ Diethylamine

Click to download full resolution via product page

Caption: Synthesis of Hexaethylguanidinium Chloride from Tetraethylurea.

Step 1: Synthesis of N,N,N',N'-
Tetraethylchloroformamidinium Chloride
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This reactive intermediate is generated by the reaction of tetraethylurea with a chlorinating

agent such as phosgene, phosphorus oxychloride, or oxalyl chloride.[3][4] The use of oxalyl

chloride is often preferred in laboratory settings due to its comparative ease of handling over

phosgene.

Experimental Protocol:

Materials:

Tetraethylurea (1.0 eq)

Oxalyl chloride (1.1 eq)

Anhydrous dichloromethane (DCM)

Round-bottom flask with a magnetic stirrer

Dropping funnel

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve tetraethylurea in anhydrous dichloromethane under an inert

atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add oxalyl chloride dropwise to the stirred solution over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

The formation of the N,N,N',N'-tetraethylchloroformamidinium chloride can be monitored by

the disappearance of the starting material using thin-layer chromatography (TCM).
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The resulting solution of the chloroformamidinium chloride is typically used directly in the

next step without isolation.

Quantitative Data:

Reactant Molar Ratio Solvent Time (h)
Temperatur
e (°C)

Yield (%)

Tetraethylure

a/Oxalyl

Chloride

1 : 1.1 DCM 3 0 to RT ~95 (in situ)

Step 2: Synthesis of Hexaethylguanidinium Chloride
The crude N,N,N',N'-tetraethylchloroformamidinium chloride is then reacted with diethylamine

to furnish the final product, hexaethylguanidinium chloride.[3]

Experimental Protocol:

Materials:

Solution of N,N,N',N'-tetraethylchloroformamidinium chloride in DCM (from Step 1)

Diethylamine (2.2 eq)

Anhydrous dichloromethane (DCM)

Round-bottom flask with a magnetic stirrer

Dropping funnel

Inert atmosphere (Nitrogen or Argon)

Procedure:

To the solution of N,N,N',N'-tetraethylchloroformamidinium chloride from the previous step,

cooled to 0 °C, add a solution of diethylamine in anhydrous dichloromethane dropwise over

30 minutes.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16

hours.

The reaction mixture will likely form a precipitate (diethylamine hydrochloride).

Filter the reaction mixture to remove the precipitate.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude hexaethylguanidinium chloride.

The product can be further purified by recrystallization from a suitable solvent system, such

as dichloromethane/diethyl ether.

Quantitative Data:

Reactant Molar Ratio Solvent Time (h)
Temperatur
e (°C)

Yield (%)

Chloroforma

midinium

salt/Diethyla

mine

1 : 2.2 DCM 16 0 to RT 85-90

Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of hexaethylguanidinium

chloride from tetraethylurea.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b072240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Vilsmeier Salt Formation

Step 2: Guanidinium Salt Formation

Dissolve Tetraethylurea in anhydrous DCM

Add Oxalyl Chloride at 0°C

Stir at room temperature for 2-3h

Solution of N,N,N',N'-Tetraethyl-
chloroformamidinium chloride

Cool Vilsmeier salt solution to 0°C

Add Diethylamine solution

Stir at room temperature for 12-16h

Workup (Filtration, Washing, Drying)

Purification (Recrystallization)

Hexaethylguanidinium Chloride

Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis.
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Conclusion
Tetraethylurea serves as a readily accessible and effective building block in organic synthesis,

particularly for the preparation of hexa-substituted guanidinium salts. The protocols provided

herein offer a detailed guide for the synthesis of hexaethylguanidinium chloride, a compound of

significant interest due to its catalytic properties. The straightforward nature of these

transformations, coupled with the versatility of the guanidinium products, underscores the

importance of tetraethylurea in the toolbox of the modern synthetic chemist. Further

exploration of tetraethylurea's reactivity is likely to unveil new synthetic methodologies and

applications in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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